molecular formula C19H28N2O5 B2835066 (s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate CAS No. 72468-46-3

(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate

Cat. No.: B2835066
CAS No.: 72468-46-3
M. Wt: 364.442
InChI Key: PUAXRJKHHACRHI-HNNXBMFYSA-N
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Description

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is a chiral small molecule featuring a pentanoate backbone with multiple functional groups:

  • tert-Butoxycarbonyl (Boc) protection on the α-amino group.
  • Benzyl ester at the carboxyl terminus.
  • Dimethylamide at the δ-position.
  • S-configuration at the α-carbon.

This compound serves as a key intermediate in peptide synthesis and drug discovery, particularly for molecules requiring stereochemical precision and orthogonal protection strategies . Its molecular formula is C₁₉H₂₈N₂O₅ (MW: 364.44 g/mol), with a purity typically exceeding 95% .

Properties

IUPAC Name

benzyl (2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAXRJKHHACRHI-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate typically involves the protection of the amino group using a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the Boc group.

    N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide: Used for peptide coupling reactions.

Major Products Formed

    Free Amine: Formed upon deprotection of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate often involves the use of various coupling reactions and protecting group strategies. Its derivatives are synthesized for enhanced biological activity or improved pharmacokinetic properties. For instance, modifications to the amino groups can yield compounds with varying levels of potency against specific biological targets.

Antibiotic Potentiation

Research has indicated that compounds similar to this compound can potentiate the activity of antibiotics. A study demonstrated that certain derivatives enhance the efficacy of clarithromycin against Escherichia coli, indicating potential applications in combating antibiotic resistance .

Cancer Research

The compound has been investigated for its potential as an anticancer agent. Its structural features make it a candidate for targeting specific kinases involved in cancer progression, such as polo-like kinase 1 (Plk1). Inhibitors targeting Plk1 have shown promise in preclinical studies for various cancers .

Peptide Synthesis

This compound is utilized as an intermediate in the synthesis of peptides. The Boc protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of amino acids in a controlled manner.

Drug Development

The compound serves as a building block for developing novel therapeutic agents, particularly those aimed at neurological disorders due to its dimethylamino group, which may enhance central nervous system penetration.

Case Studies

StudyFocusFindings
Antibiotic potentiationDemonstrated enhanced efficacy of clarithromycin with derivatives of the compound against E. coli.
Cancer inhibitionInvestigated as an inhibitor for polo-like kinase 1; showed potential in targeting cancer cells.
Peptide synthesisUsed as an intermediate for synthesizing bioactive peptides with therapeutic applications.

Mechanism of Action

The mechanism of action of (s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Structural Features of Selected Analogs
Compound Name Key Functional Groups Molecular Weight (g/mol) References
(S)-Benzyl 2-((Boc)amino)-5-(dimethylamino)-5-oxopentanoate (Target Compound) Boc (α-amino), benzyl ester (C-terminus), dimethylamide (δ-position) 364.44
(R)-Benzyl 2-((Boc)amino)-5-(dimethylamino)-5-oxopentanoate R-configuration (α-carbon); otherwise identical 364.44
(S)-Benzyl 2-(Fmoc-amino)-5-oxo-5-((2-oxoazepan-3-yl)amino)pentanoate Fmoc (α-amino), benzyl ester, 2-oxoazepanamide (δ-position) ~500 (estimated)
(R)-2-((Boc)amino)-5-(dimethylamino)-5-oxopentanoic acid Free carboxylic acid (C-terminus); otherwise identical 274.31
(S)-Benzyl 2-((Boc)amino)-5-(pyridin-3-yl)pentanoate Pyridin-3-yl (δ-position) instead of dimethylamide ~380 (estimated)
Key Observations:
  • Enantiomeric Effects : The (R)-enantiomer (Table 1, Row 2) shares identical functional groups but differs in chirality, which can significantly alter biological activity and synthetic utility .
  • Protective Group Impact : Replacement of Boc with Fmoc (Table 1, Row 3) introduces base-labile protection, enabling sequential deprotection in solid-phase peptide synthesis .
  • Terminal Modifications : The free carboxylic acid analog (Table 1, Row 4) exhibits reduced lipophilicity compared to the benzyl ester, affecting membrane permeability .
  • Amide vs.
Key Observations:
  • Coupling Efficiency : The target compound’s synthesis employs standard carbodiimide chemistry (EDC/HOBt), ensuring high yields (>95%) .
  • Stability Trade-offs : Boc protection offers acid-labile deprotection (e.g., TFA), whereas Fmoc requires basic conditions, limiting compatibility with acid-sensitive substrates .
Key Observations:
  • HDAC Inhibitor Development : The dimethylamide group in the target compound mimics lysine residues, facilitating binding to HDAC active sites .
  • Fluorination Effects : Fluorinated analogs (Table 3, Row 2) exhibit enhanced stability against enzymatic degradation, critical for in vivo applications .

Biological Activity

(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate, also known as Boc-DL-Glu(OBzl)-OH, is a compound notable for its applications in peptide synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino group, which enhance its reactivity and stability during chemical processes. The molecular formula is C19H28N2O5, and it has a molecular weight of approximately 336.44 g/mol .

The biological activity of this compound primarily stems from its role in peptide synthesis. The Boc group serves as a protecting group that allows for selective reactions during the coupling of amino acids, which is crucial in the formation of peptides. The dimethylamino moiety can influence the compound's interaction with biological targets, potentially affecting its pharmacological properties.

Applications in Research

This compound has been utilized in various studies aimed at understanding its biological effects:

  • Peptide Synthesis : It is widely used in the synthesis of peptides due to its ability to protect amino groups while allowing for selective coupling reactions.
  • Pharmaceutical Development : Research indicates that compounds with similar structures can exhibit significant biological activity, including enzyme inhibition and receptor modulation, which may be relevant for drug development .

Case Studies and Research Findings

Data Table: Biological Activity Comparison

Compound NameCAS NumberKey FeaturesBiological Activity
This compound72468-46-3Contains Boc and dimethylamino groupsPeptide synthesis; potential enzyme inhibition
5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid433635Lacks benzyloxy group; simpler structureLimited activity; simpler synthesis
4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid-Different positioning of functional groupsVaried reactivity; potential applications
2-{[(benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid3886-08-6Similar protective groups but distinct backboneSelective reactions in peptide synthesis

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